Bienvenue dans la boutique en ligne BenchChem!

(S)-N-Desmethyl Duloxetine Hydrochloride

Stereochemistry Enantiomeric differentiation SNRI pharmacology

(S)-N-Desmethyl Duloxetine Hydrochloride (CAS 1798887-69-0; base CAS 178273-35-3) is the hydrochloride salt of the (S)-enantiomer of N-desmethyl duloxetine—the primary N-demethylated metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine. The compound possesses the (S)-stereochemical configuration at the carbon bearing the thiophene and naphthyloxy groups, which is the pharmacologically active configuration for monoamine reuptake inhibition.

Molecular Formula C₁₇H₁₈ClNOS
Molecular Weight 319.85
Cat. No. B1152277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Desmethyl Duloxetine Hydrochloride
Synonyms(γS)-γ-(1-Naphthalenyloxy)-2-thiophenepropanamine Hydrochloride;  (S)-γ-(1-Naphthalenyloxy)-2-thiophenepropanamine Hydrochloride
Molecular FormulaC₁₇H₁₈ClNOS
Molecular Weight319.85
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-Desmethyl Duloxetine Hydrochloride: Compound Class, Identity, and Procurement-Relevant Characteristics


(S)-N-Desmethyl Duloxetine Hydrochloride (CAS 1798887-69-0; base CAS 178273-35-3) is the hydrochloride salt of the (S)-enantiomer of N-desmethyl duloxetine—the primary N-demethylated metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine [1]. The compound possesses the (S)-stereochemical configuration at the carbon bearing the thiophene and naphthyloxy groups, which is the pharmacologically active configuration for monoamine reuptake inhibition [2]. It is formally listed as an impurity in duloxetine drug substance and is widely employed as a certified reference standard for abbreviated new drug application (ANDA) submissions, analytical method development, and quality control release testing of duloxetine active pharmaceutical ingredient (API) and finished dosage forms . The hydrochloride salt form (C₁₇H₁₇NOS·HCl, MW 319.85 g/mol) is the most common commercial reference standard presentation, supplied with comprehensive characterization data including ¹H-NMR, ¹³C-NMR, mass spectrometry, HPLC purity, and IR spectroscopy .

Why (S)-N-Desmethyl Duloxetine Hydrochloride Cannot Be Substituted With Generic SNRI Metabolites or Racemic Desmethyl Mixtures


Generic substitution among SNRI-related compounds fails for (S)-N-Desmethyl Duloxetine Hydrochloride due to three compounding factors. First, stereochemistry is determinative: the (S)-enantiomer is the active configuration for interaction with serotonin (SERT) and norepinephrine (NET) transporters, and the (R)-enantiomer (CAS 1193213-97-6) is a distinct chemical entity with different pharmacological properties [1]. Substituting the racemic mixture or the (R)-isomer introduces a variable that undermines both pharmacological interpretation and regulatory compliance. Second, N-desmethyl duloxetine is structurally distinct from other duloxetine metabolites such as 4-hydroxy duloxetine or 4,6-dihydroxy duloxetine, each of which has been shown to possess different in vitro binding activities at monoamine transporters compared to the parent compound [2]. Third, the compound's primary procurement utility lies in its role as a specified impurity reference standard for duloxetine ANDA/QC applications; using a different desmethyl metabolite (e.g., desmethylvenlafaxine) or a non-certified source would invalidate chromatographic system suitability, method validation, and regulatory submission data integrity [3].

(S)-N-Desmethyl Duloxetine Hydrochloride: Quantitative Differentiation Evidence for Scientific Procurement


Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer Pharmacological Relevance

The (S)-stereochemical configuration of (S)-N-Desmethyl Duloxetine Hydrochloride is pharmacologically essential. The parent compound (S)-duloxetine demonstrates potent inhibition of serotonin (5-HT) uptake with a Ki of approximately 0.8 nM at the cloned human serotonin transporter, and balanced inhibition of norepinephrine (NE) uptake [1]. The (R)-enantiomer of duloxetine (EP Impurity A / USP Related Compound A, CAS 910138-96-4) is recognized as a distinct impurity by both the European Pharmacopoeia and United States Pharmacopeia, reflecting the regulatory requirement to differentiate stereoisomers . Although ChEMBL (entry CHEMBL595063) lists no quantitative bioactivity data for (S)-norduloxetine, the established stereochemistry-activity relationship of the duloxetine scaffold indicates that the (S)-configuration is required for SERT/NET binding, making the (S)-desmethyl form the relevant metabolite standard and the (R)-form a distinct impurity requiring separate quantification [2].

Stereochemistry Enantiomeric differentiation SNRI pharmacology

Metabolic Pathway Specificity: CYP2D6-Mediated N-Demethylation vs. CYP1A2-Mediated Ring Hydroxylation

(S)-N-Desmethyl Duloxetine is formed via N-demethylation of duloxetine, a metabolic pathway primarily catalyzed by CYP2D6, whereas the major circulating metabolites—4-hydroxy duloxetine (M6), 6-hydroxy-5-methoxy duloxetine (M10), and 4,6-dihydroxy duloxetine (M9)—are generated through naphthyl ring oxidation catalyzed predominantly by CYP1A2 . In the definitive human ADME study by Lantz et al. (2003), following a single 20.2 mg oral dose of [¹⁴C]duloxetine, duloxetine itself accounted for less than 3% of total circulating radioactivity, while the major plasma metabolites were glucuronide and sulfate conjugates of hydroxylated species; N-desmethyl duloxetine (M23) was synthesized as a reference compound for metabolite identification but was not among the major circulating species, confirming its distinct metabolic fate [1]. The differential CYP enzyme dependence means that CYP2D6 genetic polymorphism or drug-drug interactions (e.g., with CYP2D6 inhibitors such as paroxetine or fluoxetine) selectively alter N-desmethyl duloxetine formation without equivalently affecting hydroxylated metabolite production [2].

Drug metabolism Cytochrome P450 CYP2D6 CYP1A2 Metabolite profiling

RP-HPLC Chromatographic Differentiation: N-Desmethyl Duloxetine (M2) Retention Time vs. Duloxetine and Co-Metabolites

A validated RP-HPLC method for simultaneous determination of duloxetine and twelve metabolites in Wistar rat plasma, urine, feces, and bile has been established by Laha et al. (2013), employing a μ-Bondapak C18 column (250 × 4.6 mm, 5 μm) with methanol:phosphate buffer (pH 7.8, 50 mM) (7:3 v/v) at 1 mL/min and UV detection at 221 nm [1]. Under these conditions, N-desmethyl duloxetine (M2) was chromatographically resolved and identified as a discrete peak, distinguishable from duloxetine, sulfate conjugate of 4-hydroxy duloxetine (M1), glucuronide conjugates (M3–M6), and hydroxylated metabolites (M7–M12). Each metabolite was characterized by retro-synthesis followed by ¹H-NMR, ¹³C-NMR, and mass spectrometry for structure confirmation and injected separately to establish retention time identity [2]. Separately, the HPLC method of Johnson et al. (1996) for human plasma achieved precision and accuracy of <10% for both duloxetine and desmethyl duloxetine, confirming that these two analytes are baseline-resolved under the specified conditions [3].

RP-HPLC Chromatographic separation Method validation Impurity profiling

Pharmacological Activity Retention: Desmethylduloxetine as an Active SERT/NET Inhibitor vs. Parent Duloxetine

The foundational pharmacological characterization by Wong (1998) established that desmethylduloxetine, a potential metabolite of duloxetine, is also an inhibitor of serotonin (5-HT) and norepinephrine (NE) uptake [1]. This qualitative finding distinguishes N-desmethyl duloxetine from the major hydroxylated duloxetine metabolites (4-hydroxy, 5-hydroxy, 6-hydroxy, and dihydroxy duloxetine), which were evaluated by Kuo et al. (2004) and found to have substantially reduced binding activity at SERT and NET compared to the parent compound duloxetine [2]. While the Wong study did not report quantitative Ki or IC₅₀ values for desmethylduloxetine at individual transporters, and the ChEMBL database (entry CHEMBL595063 for (S)-norduloxetine) contains no quantitative bioactivity data [3], the qualitative demonstration of retained dual uptake inhibition contrasts with the loss of activity observed in hydroxylated metabolites, indicating that the N-desmethyl modification preserves pharmacophoric features essential for transporter recognition.

Serotonin transporter Norepinephrine transporter Active metabolite Monoamine reuptake inhibition

Regulatory Reference Standard Traceability: Pharmacopoeial Compliance for ANDA and QC Applications

(S)-N-Desmethyl Duloxetine Hydrochloride is supplied as a fully characterized reference standard by multiple vendors (including Toronto Research Chemicals, Axios Research, SynZeal, and GLP Pharma Standards) with Certificates of Analysis that include ¹H-NMR, ¹³C-NMR, mass spectrometry, HPLC purity, IR spectroscopy, and potency determination by TGA . These reference standards are explicitly intended for analytical method development, method validation (AMV), quality control (QC) applications for abbreviated new drug applications (ANDA), and commercial production of duloxetine, with traceability against pharmacopoeial standards (USP or EP) provided based on feasibility [1]. The (S)-N-desmethyl impurity is distinguished from other duloxetine-related impurities such as N-methyl duloxetine (CAS 132335-47-8), duloxetine EP impurity A (the (R)-enantiomer), and degradation products. The availability of both the (S)- and (R)-enantiomers of N-desmethyl duloxetine as discrete reference standards underscores the regulatory requirement for enantioselective impurity monitoring [2].

Reference standard Pharmacopoeial compliance ANDA Quality control Impurity profiling

(S)-N-Desmethyl Duloxetine Hydrochloride: Evidence-Based Research and Industrial Application Scenarios


Certified Reference Standard for Duloxetine ANDA Impurity Profiling and QC Release Testing

Pharmaceutical QC laboratories and generic drug manufacturers developing duloxetine ANDA submissions require (S)-N-Desmethyl Duloxetine Hydrochloride as a certified, enantiomerically pure reference standard for HPLC system suitability testing, impurity identification by relative retention time, and quantitative determination of the N-desmethyl impurity in duloxetine API and finished dosage forms. The compound's well-characterized identity (¹H-NMR, ¹³C-NMR, MS, IR, TGA) and documented traceability to USP/EP pharmacopoeial standards [1] make it the definitive choice for method validation (AMV) and batch release testing in compliance with ICH Q3A/Q3B impurity guidelines. Using a non-certified or racemic mixture would compromise regulatory submission data integrity [1].

CYP2D6 Phenotyping Probe Substrate for In Vitro Drug Metabolism Studies

Because (S)-N-desmethyl duloxetine is formed specifically via CYP2D6-mediated N-demethylation of duloxetine—as opposed to CYP1A2-mediated ring hydroxylation that generates the major circulating metabolites [2]—the compound serves as a pathway-selective analytical standard in in vitro drug metabolism investigations. Researchers studying CYP2D6 pharmacogenetics or drug-drug interaction potential can use (S)-N-desmethyl duloxetine as an authentic metabolite standard for LC-MS/MS quantification in human liver microsome or hepatocyte incubation experiments, where the formation rate of N-desmethyl duloxetine specifically reflects CYP2D6 activity [3].

Enantioselective Pharmacological Profiling of SNRI Metabolite Activity

The qualitative evidence that desmethylduloxetine retains inhibitory activity at both serotonin (SERT) and norepinephrine (NET) transporters [4], combined with the established stereochemistry-activity relationship where the (S)-configuration is required for transporter binding, makes this compound the appropriate tool for enantioselective pharmacological studies. Researchers comparing the functional activity of the active (S)-desmethyl metabolite to the inactive (R)-enantiomer, or to hydroxylated metabolites with diminished activity [5], can use the enantiomerically pure (S)-N-desmethyl duloxetine to dissect the contribution of the N-demethylation pathway to the overall pharmacology of duloxetine.

Chromatographic Method Development and Retention Time Marker for Multi-Metabolite Profiling

Analytical method development laboratories establishing stability-indicating or bioanalytical HPLC/LC-MS methods for simultaneous quantification of duloxetine and its metabolite panel can use (S)-N-desmethyl duloxetine as a discrete retention time marker. The RP-HPLC method of Laha et al. (2013) demonstrated that N-desmethyl duloxetine (M2) can be chromatographically resolved from duloxetine and eleven other metabolites under isocratic C18 conditions with UV detection at 221 nm [6]. Inclusion of this reference standard in method development enables unambiguous peak identification, ensuring that the N-desmethyl metabolite is not misidentified as a co-eluting hydroxylated metabolite or degradation product.

Quote Request

Request a Quote for (S)-N-Desmethyl Duloxetine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.